molecular formula C26H28N2O B585191 N-Benzyl-2-formyl Desipramine CAS No. 134150-70-2

N-Benzyl-2-formyl Desipramine

Cat. No.: B585191
CAS No.: 134150-70-2
M. Wt: 384.523
InChI Key: YCQURJISLLKBMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing N-Benzyl-2-formyl Desipramine (B1205290) within Chemical Synthesis and Biological Inquiry

The synthesis of N-Benzyl-2-formyl Desipramine represents a specific chemical modification of a known bioactive molecule to create a tool for further scientific investigation. The parent compound, desipramine, is a secondary amine tricyclic antidepressant that functions by inhibiting the reuptake of norepinephrine (B1679862). nih.gov Chemical modifications, such as the formylation and benzylation seen in this compound, are often performed to alter the parent molecule's properties in a controlled way. This can include changes to its size, lipophilicity, and chemical reactivity, which can be useful for probing biological systems.

The formylation of secondary amines like desipramine is a known chemical transformation. Current time information in Bangalore, IN.probes-drugs.org Similarly, the N-benzylation of secondary amines is a common synthetic step. nih.gov The combination of these modifications in this compound suggests its intended use as a research tool rather than a therapeutic agent. Chemical suppliers list it as a biochemical for proteomics research, indicating its potential application in studies aimed at identifying and quantifying proteins. scbt.com

Nomenclature and Structural Elucidation for Research Purposes

The systematic name for this compound is 11-[3-(benzyl(formyl)amino)propyl]-5,6-dihydrobenzo[b] Current time information in Bangalore, IN.benzazepine. Its structure is derived from desipramine, which is 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine. nih.gov The key structural features of this compound are the tricyclic dibenzazepine (B1670418) core, a propyl chain, and the N-benzyl-N-formylamino group.

The structural elucidation of such compounds typically relies on a combination of analytical techniques. For the related compound N-formyldesipramine, evidence for its structure was obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectrometry (MS). Current time information in Bangalore, IN.probes-drugs.org These techniques would be essential for confirming the identity and purity of this compound. Mass spectrometry, in particular, is a powerful tool for analyzing desipramine and its metabolites.

PropertyValue
Molecular FormulaC26H28N2O
Molecular Weight384.51 g/mol
CAS Number134150-70-2

Historical Perspective of Desipramine Analogues in Chemical Research

The development of desipramine itself is rooted in the history of tricyclic antidepressants (TCAs), which were discovered in the 1950s. rsc.org Desipramine was introduced as the active metabolite of imipramine (B1671792). rsc.org The exploration of desipramine analogues has been a continuous effort in medicinal chemistry to develop new therapeutic agents or research tools. These modifications have included the synthesis of dibrominated derivatives for the creation of functional polymers and deuterated analogues for use as internal standards in analytical assays. isotope.comlgcstandards.com The creation of this compound can be seen as a continuation of this trend, where a known pharmacophore is modified to create a novel chemical entity for a specific research purpose.

Rationale for Investigating this compound as a Research Tool

The rationale for investigating this compound as a research tool likely stems from its potential as a chemical probe. Chemical probes are small molecules used to study biological systems, often by interacting with specific proteins. researchgate.net The addition of the benzyl (B1604629) and formyl groups to the desipramine scaffold could serve several purposes in this context.

The benzyl group significantly increases the size and lipophilicity of the molecule, which could influence its binding to target proteins. The formyl group, being a small and polar addition, can also alter binding characteristics and provide a reactive handle for further chemical modifications, such as the attachment of reporter tags used in proteomics. Given that this compound is marketed for proteomics research, it is plausible that it is designed to bind to specific proteins, which can then be identified and studied using mass spectrometry-based proteomic techniques. scbt.comnih.gov

ModificationPotential Research ApplicationRelevant Findings for Desipramine Analogues
FormylationAlters binding affinity and provides a site for chemical ligation.N-formyldesipramine has been synthesized and characterized, providing a stable derivative for analytical assays. probes-drugs.org
BenzylationIncreases molecular size and lipophilicity, potentially enhancing protein binding.N-benzylation is a common strategy in medicinal chemistry to modify the properties of amine-containing compounds. nih.gov
Proteomics ProbeUsed to identify and quantify protein targets in complex biological samples.Desipramine and its analogues are known to interact with a variety of proteins, making them suitable scaffolds for developing chemical probes. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-[3-[benzyl(methyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O/c1-27(19-21-8-3-2-4-9-21)16-7-17-28-25-11-6-5-10-23(25)13-14-24-18-22(20-29)12-15-26(24)28/h2-6,8-12,15,18,20H,7,13-14,16-17,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQURJISLLKBMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N Benzyl 2 Formyl Desipramine

Retrosynthetic Analysis of N-Benzyl-2-formyl Desipramine (B1205290)

A retrosynthetic analysis of N-Benzyl-2-formyl Desipramine breaks down the molecule into simpler, more readily available starting materials. The primary disconnections are at the N-benzyl and the 2-formyl positions of the desipramine core. This suggests a synthetic strategy that begins with a desipramine or a related precursor, followed by the sequential or convergent introduction of the benzyl (B1604629) and formyl groups.

The core structure, desipramine, is a tricyclic antidepressant and its synthesis is well-established. researchgate.netnih.govdrugbank.com The main challenge lies in the selective functionalization at the secondary amine and the aromatic ring.

Pathways for the Introduction of the N-Benzyl Moiety

The introduction of a benzyl group onto the secondary amine of the desipramine scaffold can be achieved through several established methods.

Reductive Amination Strategies for N-Benzylation

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. masterorganicchemistry.comorganic-chemistry.org This process involves the reaction of an amine with a carbonyl compound, in this case, benzaldehyde (B42025), to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

For the N-benzylation of a desipramine-like secondary amine, the reaction would proceed as follows:

Step 1: Iminium Ion Formation: The secondary amine of the desipramine precursor reacts with benzaldehyde to form an iminium ion.

Step 2: Reduction: A reducing agent is added to selectively reduce the C=N double bond of the iminium ion to a C-N single bond, yielding the N-benzylated product.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org The choice of reducing agent can be critical for achieving high yields and avoiding side reactions. For instance, NaBH₃CN is known for its ability to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

Recent advancements have also explored the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), in the presence of hydrogen gas, offering a more atom-economical and environmentally friendly approach. nih.gov

Alternative N-Alkylation Approaches with Benzyl Halides

A more traditional approach to N-alkylation involves the reaction of the secondary amine with a benzyl halide, such as benzyl bromide or benzyl chloride, in the presence of a base. beilstein-journals.orgbeilstein-journals.org The base is necessary to neutralize the hydrohalic acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity.

This method, while straightforward, can sometimes lead to over-alkylation, especially with primary amines. masterorganicchemistry.com However, for a secondary amine like desipramine, mono-alkylation is generally favored. The choice of base and solvent can significantly influence the reaction's efficiency. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N).

Strategies for the Introduction of the Formyl Group

The introduction of a formyl group (-CHO) onto the aromatic ring of the desipramine structure requires an electrophilic aromatic substitution reaction.

Formylation Reactions of Secondary Amines

While direct formylation of the aromatic ring is the primary goal, it's important to consider formylation reactions of the secondary amine itself, as this functionality can be a competing site for reaction. A variety of reagents and methods exist for the N-formylation of secondary amines. nih.govtandfonline.comresearchgate.netmdpi.com

Common formylating agents include:

Formic acid: Can be used directly, often with a dehydrating agent. nih.gov

Acetic formic anhydride (B1165640) (AFA): A highly effective reagent generated in situ from formic acid and acetic anhydride. nih.gov

Dimethylformamide (DMF) acetals: These reagents have been shown to effectively formylate secondary amines like desipramine. tandfonline.comresearchgate.nettandfonline.com

Chloral: An early method that produces formamides in excellent yields. nih.gov

The table below summarizes various conditions for the N-formylation of amines.

Reagent/CatalystSubstrate ScopeConditionsYieldReference
ChloralPrimary and secondary aminesLow temperatureExcellent nih.gov
Formic Acid/TolueneAminesReflux with Dean-Stark trap- nih.gov
Acetic Formic AnhydridePrimary amines-20 °C, <15 min97-100% nih.gov
DMF Dimethyl AcetalDesipramine-- tandfonline.comresearchgate.nettandfonline.com
Au/TiO₂ with ParaformaldehydeAlcohols or aminesAerobic, oxidative coupling- researchgate.net
EDTA with CO₂ and PhSiH₃Aromatic and aliphatic amines80 °C, 2 MPa CO₂, 6 h- mdpi.com

Formylation via Carbonylation Techniques

Carbonylation reactions offer an alternative and often more "green" approach to introducing a formyl group, utilizing carbon monoxide (CO) as the carbonyl source. nih.govgoogle.comrsc.org These reactions are typically catalyzed by transition metals.

Several catalytic systems have been developed for the formylation of amines using CO, including:

Ruthenium catalysts: Ru₃(CO)₁₂ has shown good activity for the formylation of primary aliphatic amines. nih.gov

Copper catalysts: CuCl has been reported to selectively form formamides with minimal urea (B33335) formation. nih.gov

Non-noble metal catalysts: Recent research has focused on developing catalysts based on more abundant metals, such as cobalt, for the oxidative carbonylation of amines with sources like paraformaldehyde. researchgate.netrsc.org

These methods are generally applied for the synthesis of N-formamides, where the formyl group is attached to the nitrogen atom. For the synthesis of this compound, a Vilsmeier-Haack type reaction or other electrophilic formylation methods targeting the aromatic ring would be necessary after the N-benzylation step.

Synthesis of the Desipramine Core Structure as a Precursor

Desipramine, a dibenzazepine (B1670418) derivative, serves as the foundational scaffold for this compound. wikipedia.orgebi.ac.uknih.gov Its synthesis involves the construction of the characteristic 10,11-dihydro-5H-dibenzo[b,f]azepine ring system. wikipedia.org

The synthesis of the dihydrodibenzazepine core, also known as an iminostilbene, has been a subject of chemical research for over a century. The foundational method for creating the 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold was first reported in 1899, involving the cyclization of 2,2'-diaminobibenzyl using polyphosphoric acid at high temperatures. This seminal work provided the basis for many subsequent synthetic adaptations.

Industrial-scale synthesis often begins with the oxidative coupling of o-nitrotoluene, which is then reduced to 2,2'-diaminobibenzyl. This intermediate undergoes ring-closing via amine condensation, followed by catalytic dehydrogenation to form the dibenzazepine scaffold. Another established method involves the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine with 3-dimethylaminopropylchloride in the presence of sodium amide to produce imipramine (B1671792), the parent compound of desipramine. lookchem.com Desipramine itself is the N-demethylated active metabolite of imipramine. wikipedia.orgdrugbank.com

Modern synthetic advancements have introduced more efficient techniques. Methods such as the Mizoroki-Heck coupling and Buchwald-Hartwig reactions offer improved selectivity and yield for preparing substituted dibenzazepine compounds. Friedel-Crafts reactions are also pivotal, with intramolecular cyclialkylations of specific nitrogen-containing alkanols in the presence of catalysts like AlCl3 or polyphosphoric acid providing a clean route to 5,6-dihydro-11H-benzo[b] nih.govbenzazepine derivatives. researchgate.net

Table 1: Key Synthetic Reactions for Dihydrodibenzazepine Scaffolds

Reaction TypeDescriptionKey Reagents/CatalystsReference
Pschorr Cyclization (Variant) Intramolecular cyclization of 2,2'-diaminobibenzyl.Polyphosphoric Acid (PPA)
Friedel-Crafts Cyclialkylation Intramolecular cyclization of N-aryl alkanols.AlCl₃, H₂SO₄, PPA researchgate.net
McMurry Coupling Reductive coupling of ketones to form the central ring.TiCl₄/Zn
Buchwald-Hartwig Amination Palladium-catalyzed C-N bond formation.Palladium catalysts
Mizoroki-Heck Reaction Palladium-catalyzed C-C bond formation for substituted scaffolds.Palladium catalysts

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmaceutical compounds to reduce the use of hazardous substances and minimize waste. acs.orgolemiss.edu These principles focus on using environmentally benign solvents, reducing reaction times, and employing catalysts over stoichiometric reagents. doi.org

For the synthesis of antidepressant molecules, including those with a dibenzazepine core, metal-catalyzed reactions play a significant role. rsc.orgresearchgate.net Efforts are being made to replace hazardous and corrosive conventional catalysts with greener alternatives that are more selective and environmentally friendly. doi.org For example, manganese-catalyzed reactions, utilizing an earth-abundant metal, have been explored for the synthesis of a desipramine precursor. rsc.org This specific method involved the hydrogenation of allyl alcohol with N-methylated aniline, catalyzed by a phosphine-free Mn(I) complex under hydrogen-borrowing conditions, to produce a precursor that was then converted to desipramine. rsc.orgresearchgate.net

Electrochemical synthesis represents another green approach. An electrochemical method has been reported for the oxidation of imipramine to produce a new dibenzazepine derivative. nih.gov This process was conducted in an aqueous solution in a one-pot synthesis without the need for toxic organic solvents, featuring a simple separation and purification procedure. nih.gov The use of microwave-assisted synthesis is also a key green technology, as it can significantly increase reaction yields, reduce the formation of byproducts, and shorten reaction times, often under solvent-free conditions. doi.org

Established Routes to Dihydrodibenzazepine Scaffolds

Stereoselective Synthesis and Chiral Resolution Techniques for this compound Analogues

The introduction of a benzyl group and a formyl group onto the desipramine scaffold, particularly in a stereocontrolled manner, requires sophisticated synthetic techniques. Asymmetric synthesis is crucial for producing specific stereoisomers, which is vital in medicinal chemistry research.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds, including N-benzylated molecules. The development of methods for the asymmetric benzylation of prochiral nucleophiles is an ongoing challenge in organic synthesis. nih.gov

Several catalytic systems have been developed to achieve high enantioselectivity. A cooperative catalysis approach merging N-heterocyclic carbene (NHC) and ruthenium catalysis has been successful in the asymmetric redox benzylation of enals, yielding products with excellent enantioselectivities (up to 99% ee). nih.gov Similarly, the combination of palladium catalysis with chiral organocatalysts has enabled the asymmetric benzylation of various nucleophiles. nih.gov Ternary catalyst systems comprising a chiral aldehyde, a palladium species, and a Lewis acid have been used to promote the asymmetric benzylation of N-unprotected amino acid esters with benzyl alcohol derivatives. dntb.gov.uachemrxiv.org

Nickel-catalyzed reactions have also emerged as a robust method. For instance, an asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides using Ni/photoredox dual catalysis provides access to chiral N-benzylic heterocycles with high enantioselectivity. nih.gov Furthermore, single-atom catalysts, such as asymmetrically coordinated single-atom cobalt (Co₁-N₃P₁), have shown ultrahigh activity and selectivity in the N-alkylation of amines with alcohols, proceeding via a transfer hydrogenation mechanism. nih.gov

Table 2: Examples of Asymmetric Catalysis for N-Benzylation and Related Reactions

Catalytic SystemReaction TypeSubstratesEnantioselectivity (ee)Reference
NHC / Ru Cooperative Catalysis Redox BenzylationEnals, Benzylic PhosphatesUp to 99% nih.gov
Chiral Aldehyde / Palladium / Lewis Acid BenzylationN-unprotected Amino Acid Esters, Benzyl AlcoholsGood to Excellent dntb.gov.uachemrxiv.org
Ni / Photoredox Dual Catalysis Cross-Couplingα-N-heterocyclic Trifluoroborates, Aryl BromidesGood to Excellent nih.gov
Asymmetric Co₁-N₃P₁ Single-Atom N-AlkylationAniline, Benzyl AlcoholHigh nih.gov

Achieving stereocontrol in the synthesis of complex molecules often involves diastereoselective or enantioselective strategies. In the context of N-benzylated compounds, these approaches are critical for creating specific isomers.

One notable diastereoselective approach is the benzylation of N-sulfinyl ketimines. nih.govacs.org In this method, the stereochemical outcome at the two newly formed chiral centers is controlled by the configuration of the sulfinyl groups on both the nucleophile and the electrophile. nih.govacs.org This allows for the synthesis of specific diastereomers (syn or anti) of t-alkylamines in good yields. nih.govacs.org

Enantioselective synthesis can be achieved through various means, including the use of chiral auxiliaries or organocatalysis. For example, a highly stereoselective reduction of N-benzyl enamines mediated by trichlorosilane (B8805176) has been developed. rsc.org This method combines a low-cost, metal-free catalyst with an inexpensive chiral auxiliary to achieve excellent stereocontrol. rsc.org Sequential one-pot catalysis, combining enamine amination of branched aldehydes with phase-transfer N-alkylation, has been used for the first enantioselective and diastereoselective synthesis of atropisomeric hydrazides. nih.gov This stereodivergent approach allows access to different classes of atropisomers by permuting the catalysts. nih.gov

Asymmetric Catalysis in N-Benzylated Compound Synthesis

Chemical Modifications and Structural Analogues for Research Elucidation

The synthesis of chemical modifications and structural analogues of a lead compound is a cornerstone of medicinal chemistry research. For desipramine, various analogues have been synthesized to explore structure-activity relationships (SAR). Lofepramine, for instance, is an N-(4-chlorobenzoylmethyl)desipramine. wikipedia.org

The development of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of the USP1/UAF1 deubiquitinase complex highlights the importance of the N-benzyl motif in designing molecules for specific biological targets. nih.gov Research in this area led to the identification of potent inhibitors with nanomolar activity, demonstrating a strong correlation between the inhibitory potency and cellular activity in cancer cell lines. nih.gov

Furthermore, the synthesis of dimeric analogues of imipramine, interlinked at the basic nitrogen atom, has been reported. researchgate.net These ethylene (B1197577) glycol N-interlinked imipramine dimers, synthesized from desipramine via an amide coupling followed by reduction, were investigated for their activity against malignant cells. researchgate.net Such studies on structural analogues are crucial for understanding the molecular interactions that govern biological activity and for developing new research tools and potential therapeutic agents.

Scaffold Modification Strategies around the Desipramine Core

The synthesis of this compound itself represents a modification of the desipramine core. The process begins with the protection of the secondary amine of desipramine hydrochloride. This is achieved by reacting it with a benzyl group, yielding N-benzyl-desipramine. This intermediate is then subjected to a formylation reaction, typically using a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide), which introduces a formyl group at the 2-position of the dibenzazepine ring system. This multi-step synthesis is necessary because direct formylation of desipramine can lead to a mixture of products, including N-formylation.

Further modifications to the desipramine scaffold have been explored to generate novel compounds. One such strategy involves the bromination of the aromatic rings of the dibenzazepine nucleus. For instance, dibromodesipramine has been prepared from desipramine hydrochloride. jsbms.jp This dibrominated intermediate can then be used as a building block for further derivatization. For example, it has been reacted with di-tert-butyl dicarbonate (B1257347) to produce an N-Boc protected version, which could serve as a precursor for creating other functional materials. jsbms.jp Additionally, these dibrominated derivatives have been utilized in nickel-promoted coupling reactions to synthesize polymers incorporating the desipramine structure. jsbms.jp

A key transformation of the formyl group in this compound is its conversion to a hydroxyl group. This is accomplished through a modified Baeyer-Villiger oxidation using an agent like m-chloroperbenzoic acid (m-CPBA), followed by hydrolysis of the resulting formate (B1220265) ester. This process yields N-benzyl-2-hydroxydesipramine, demonstrating how the initial formylation serves as a handle for introducing other functional groups onto the desipramine scaffold.

Starting MaterialReagentsProductType of Modification
Desipramine hydrochloride1. Benzyl bromide 2. POCl₃, DMFThis compoundFormylation
Desipramine hydrochlorideBromineDibromodesipramineBromination
Dibromodesipraminedi-tert-butyl dicarbonate, DMAPN-Boc-dibromodesipramineN-protection
This compound1. m-CPBA, TFA 2. HCl, MeOHN-benzyl-2-hydroxydesipramineOxidation/Hydrolysis

Side Chain Derivatization for Enhanced Research Utility

Modification of the N-methylpropan-1-amine side chain of desipramine is another important avenue for creating derivatives with altered properties. The secondary amine of desipramine is a common site for such derivatization.

One approach involves linking chemical delivery systems to the amino function of desipramine. For example, pyridine (B92270) moiety-containing carriers have been attached to the nitrogen atom of desipramine through either amide or substituted carbamate (B1207046) linkages. nih.gov These modifications are designed to alter the physicochemical properties of the parent drug, such as lipophilicity, and can influence its distribution and metabolism in biological systems. nih.gov

Systematic chemical modifications have been applied to the side chain of desipramine to study how minor structural changes affect its interaction with biological targets. In one study, a library of 45 new cationic amphiphilic drugs was generated by making slight alterations to the side chains of imipramine and desipramine, among others. researchgate.net These modifications resulted in compounds with slightly different logarithmic partition coefficients (log P) and acid dissociation constants (pKa), leading to varied effects on lysosomal enzyme activity. researchgate.net For instance, the derivative RH281A showed increased inhibition of acid sphingomyelinase and reduced induction of phospholipidosis compared to the parent desipramine. researchgate.net

The secondary amine of desipramine can also be derivatized for analytical purposes. For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often required to improve the volatility and thermal stability of secondary amines. Reagents such as heptafluorobutyric anhydride and trifluoroacetic anhydride have been used for this purpose. oup.com

Parent CompoundModification StrategyResulting Derivative TypePurpose of Derivatization
DesipramineLinkage of pyridine carriersAmide or carbamate derivativesAltered physicochemical properties
DesipramineMinor chemical modificationsLibrary of new cationic amphiphilic drugsStructure-activity relationship studies
DesipramineReaction with acylating agentsHeptafluorobutyryl or trifluoroacetyl derivativesEnhanced analytical detection (GC-MS)

Isotopic Labeling for Mechanistic Studies (e.g., Deuterated Desipramine for research applications)

Isotopic labeling is a powerful technique for elucidating metabolic pathways and for use in quantitative bioanalytical assays and imaging studies. Desipramine and its derivatives have been labeled with various isotopes for research applications.

A significant example is the synthesis of carbon-11 (B1219553) (¹¹C) labeled desipramine for use as a radiotracer in Positron Emission Tomography (PET) studies. nih.gov PET is a non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. The synthesis of [¹¹C]desipramine involves the direct methylation of its normethyl precursor (nordesipramine) using [¹¹C]methyl iodide ([¹¹C]CH₃I). nih.gov The resulting radiolabeled desipramine can then be used to study the norepinephrine (B1679862) transporter (NET) in the brain, as desipramine is a potent inhibitor of this transporter. nih.govwikipedia.org The same methodology has been applied to synthesize [¹¹C]2-hydroxydesipramine, a major metabolite of desipramine. nih.govpharmgkb.org

While the provided search results focus on carbon-11 labeling, the principle of isotopic labeling can be extended to include stable isotopes like deuterium (B1214612) (²H). Deuterated standards of desipramine are crucial for quantitative analysis using mass spectrometry, where they serve as internal standards to improve the accuracy and precision of the measurement of the non-labeled drug in biological samples. The synthesis of deuterated desipramine would typically involve using deuterated reagents at a suitable step in the synthetic pathway. For example, reduction steps could be performed using deuterium-donating agents, or deuterated alkyl groups could be introduced.

IsotopePrecursorLabeling ReagentLabeled ProductResearch Application
Carbon-11 (¹¹C)Normethyl desipramine[¹¹C]Methyl iodide[¹¹C]DesipraminePET imaging of norepinephrine transporter
Carbon-11 (¹¹C)Normethyl 2-hydroxydesipramine (B23142)[¹¹C]Methyl iodide[¹¹C]2-HydroxydesipraminePET imaging of norepinephrine transporter

Molecular Interactions and Target Engagement of N Benzyl 2 Formyl Desipramine in Preclinical Models

Receptor Binding Profiles and Ligand Affinity Studies in In Vitro Systems

Evaluation of Binding to Monoamine Transporters (NET, SERT) in Recombinant Systems

No studies were identified that reported on the binding affinity (such as Kᵢ or IC₅₀ values) of N-Benzyl-2-formyl Desipramine (B1205290) for the norepinephrine (B1679862) transporter (NET) or the serotonin (B10506) transporter (SERT) using recombinant systems. Research on other N-benzyl derivatives of different parent molecules suggests that N-benzylation can influence monoamine transporter affinity, but specific data for the title compound is absent. nottingham.ac.uknih.govnih.gov

Assessment of Interactions with Adrenergic and Cholinergic Receptors in Cell-Based Assays

A thorough search yielded no publications detailing the assessment of N-Benzyl-2-formyl Desipramine's interactions with any adrenergic or cholinergic receptors in cell-based assays. The parent compound, desipramine, is known to interact with adrenergic receptors, but the profile of this specific derivative remains uncharacterized in the public literature. drugbank.com

Comparison of Binding Affinities with Parent Desipramine and Other N-Substituted Analogues

No comparative binding affinity studies featuring this compound alongside its parent compound, desipramine, or other N-substituted analogues were found. Such studies are crucial for understanding the structure-activity relationships of the N-benzyl and 2-formyl modifications, but this information has not been publicly reported.

Enzyme Inhibition and Modulation in Biochemical Assays

Investigation of Cytochrome P450 Enzyme Inhibition or Induction in Hepatic Microsomes (e.g., CYP2D6, CYP1A2)

There is no available data from in vitro biochemical assays investigating the potential of this compound to inhibit or induce major cytochrome P450 enzymes, such as CYP2D6 or CYP1A2. Desipramine itself is a known substrate and inhibitor of CYP2D6, but it is unknown how the structural modifications of this compound affect these properties. drugbank.com

Modulation of Other Relevant Enzymes (e.g., Indoleamine-2,3-dioxygenases) in Cellular Models

The scientific literature available through the conducted searches contains no information regarding the modulation of indoleamine-2,3-dioxygenase (IDO) or other related enzymes by this compound.

Biophysical Characterization of Ligand-Target Complexes

The biophysical characterization of the interaction between a ligand, such as this compound, and its biological target is crucial for understanding its mechanism of action. Techniques such as spectroscopic analysis and isothermal titration calorimetry (ITC) provide invaluable insights into the binding events and the thermodynamic forces driving them. However, a thorough search of scientific databases reveals a lack of specific studies employing these methods for this compound.

Spectroscopic techniques, including fluorescence spectroscopy and circular dichroism, are powerful tools for observing the binding of a small molecule to a protein. These methods can detect conformational changes in the target protein upon ligand binding and can be used to determine binding affinities.

Currently, there are no published studies that present spectroscopic data for the binding of this compound to any biological target. While research on other N-benzyl derivatives has utilized such techniques to characterize their interactions, this information cannot be extrapolated to this compound due to the unique influence of its specific chemical structure on binding. nih.govnih.gov

Table 1: Spectroscopic Analysis of this compound Binding

TargetMethodKey Findings
Data Not AvailableData Not AvailableNo publicly available research data.

Isothermal titration calorimetry (ITC) is the gold standard for directly measuring the thermodynamic parameters of a binding interaction. It provides a complete thermodynamic profile of the molecular interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) changes. nih.gov This information is critical for understanding the nature of the forces that stabilize the ligand-target complex.

As with spectroscopic analysis, there is a notable absence of ITC data for this compound in the scientific literature. Without such data, a quantitative understanding of the thermodynamic driving forces behind its target engagement remains speculative. For the parent compound, desipramine, binding affinities to targets like the norepinephrine transporter have been determined, but these values cannot be directly applied to its N-benzyl-2-formyl derivative. nih.gov

Table 2: Thermodynamic Parameters of this compound Interaction

TargetBinding Affinity (Kd)Enthalpy (ΔH)Entropy (ΔS)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Preclinical Research Applications and Biochemical Investigations of N Benzyl 2 Formyl Desipramine

Utilization in In Vitro Cell Culture Models

There is no available research on the use of N-Benzyl-2-formyl Desipramine (B1205290) in in vitro cell culture models. For the parent compound, Desipramine, extensive research exists, including its effects on norepinephrine (B1679862) transporter (NET) gene and protein expression in cell lines like SK-N-BE(2)M17. nih.govresearchgate.net Studies have shown that Desipramine can lead to a down-regulation of the NET protein. nih.govresearchgate.net Furthermore, research has demonstrated that Desipramine can inhibit leucine (B10760876) binding and transport in cells expressing the leucine transporter (LeuT), providing insights into its inhibitory mechanism at neurotransmitter transporters. nih.gov However, it is crucial to note that these findings pertain to Desipramine and not N-Benzyl-2-formyl Desipramine.

Neurotransmitter Uptake Inhibition Assays in Cell Lines

No studies were found that have investigated the potential of this compound as an inhibitor of neurotransmitter uptake in cell lines. The parent compound, Desipramine, is a well-known and potent inhibitor of norepinephrine reuptake. drugbank.com Research has detailed its inhibitory effects on both serotonin (B10506) and dopamine (B1211576) transporters, though with lower affinity compared to the norepinephrine transporter. nih.gov

Receptor Functional Assays (e.g., cAMP accumulation, calcium mobilization)

There is no information regarding the effects of this compound in receptor functional assays. For other compounds, such as N-benzyl-2-phenylethylamine (NBPEA) derivatives, in silico modeling suggests potential interactions with serotonin receptors and calcium channels. researchgate.net The parent Desipramine has been shown to influence intracellular signaling pathways, including those involving cyclic AMP (cAMP), in certain cell types, although this is not its primary mechanism of action. nih.gov

Effects on Protein Expression and Signaling Pathways in Research Models

Specific data on how this compound affects protein expression and signaling pathways is not available. Studies on Desipramine have shown it can modulate the expression of indoleamine-2,3-dioxygenases (IDO1 and IDO2) in brain and peripheral tissues, suggesting a novel anti-inflammatory mechanism. nih.gov It also affects the expression of the norepinephrine transporter gene and protein in both cell cultures and rat brain tissue. nih.govresearchgate.net Additionally, research on N-benzyl-2-phenylpyrimidin-4-amine derivatives has detailed their role as inhibitors of the USP1/UAF1 deubiquitinase complex, impacting cancer cell survival. nih.govnih.gov These findings, however, are not directly applicable to this compound.

Investigations in In Vivo Non-Human Animal Models

No in vivo studies utilizing this compound in any non-human animal models were identified in the available literature.

Behavioral and Neurochemical Phenotyping in Zebrafish Models

There are no published studies on the behavioral and neurochemical effects of this compound in zebrafish. However, the zebrafish model has been effectively used to study the effects of other N-benzyl derivatives. For instance, various N-benzyl-2-phenylethylamine (NBPEA) derivatives have been shown to modulate locomotion and anxiety-like behavior in adult zebrafish, as well as affect brain serotonin and dopamine turnover. researchgate.netnih.govnih.gov These studies highlight the utility of the zebrafish model for screening novel psychoactive compounds.

Exploration of Biochemical Markers in Rodent Brain Tissue (e.g., monoamine turnover)

There is a lack of research on the exploration of biochemical markers in rodent brain tissue following the administration of this compound. For the parent compound Desipramine, studies in rats have investigated its effects on norepinephrine transporter mRNA and protein levels in the locus coeruleus. nih.gov Other research in mice has examined how Desipramine treatment affects the brain accumulation of glucocorticoids and its antidepressant-like behavioral effects, which are linked to its interaction with the α(2A)-adrenergic receptor and the protein arrestin3. nih.govnih.gov

Application as a Probe in Specific Neurobiological Paradigms (e.g., 6-OHDA models in rodents)

While direct studies employing this compound in 6-hydroxydopamine (6-OHDA) models are not extensively documented in publicly available research, its structural relationship to Desipramine provides a strong basis for its potential application in such neurobiological paradigms. Desipramine, a well-characterized tricyclic antidepressant, is a potent and selective norepinephrine reuptake inhibitor. wikipedia.orgnih.gov In the context of 6-OHDA rodent models of Parkinson's disease, Desipramine is frequently administered to protect noradrenergic neurons from the neurotoxin's effects. nih.gov This allows researchers to create a more specific lesion of the dopaminergic system, which is the primary target in this model.

The 6-OHDA model is a cornerstone of Parkinson's disease research, inducing selective degeneration of dopaminergic neurons in the substantia nigra and striatum. nih.gov Given that this compound is a derivative of Desipramine, it is hypothesized to retain an affinity for the norepinephrine transporter. The introduction of the N-benzyl and 2-formyl groups may, however, modulate its selectivity and potency.

The potential utility of this compound in these models could be as a research tool to refine the understanding of the role of noradrenergic systems in the pathophysiology of Parkinson's disease. By comparing its effects to those of its parent compound, Desipramine, researchers could dissect the structural requirements for norepinephrine transporter interaction and neuroprotection. The formyl group, being a reactive aldehyde, could also potentially be used for covalent labeling of the transporter or interacting proteins within the specific neuroanatomical context of the 6-OHDA lesion.

Further preclinical investigations would be necessary to fully characterize the neuropharmacological profile of this compound and to validate its use as a probe in 6-OHDA and other neurobiological models.

Role as a Biochemical Probe for Proteomics Research

The chemical structure of this compound suggests its potential as a valuable biochemical probe in the field of proteomics, particularly for target identification and validation. nih.gov Chemical proteomics utilizes small molecule probes to investigate protein function and interaction networks within a complex biological sample. nih.gov

Affinity-Based Proteomics with this compound Analogues

Affinity-based proteomics is a powerful technique to isolate and identify protein targets of a specific small molecule. nih.gov While this compound itself could be used in initial binding assays, its true potential lies in the generation of analogues specifically designed for affinity-based proteomics.

These analogues would typically incorporate a reporter tag (e.g., biotin) or a reactive group for "click chemistry" (e.g., an alkyne or azide) at a position that does not interfere with the compound's binding to its target protein(s). The synthesis of such derivatives would build upon the known chemistry of Desipramine and related compounds. rsc.orgnih.gov The general workflow for such an experiment is outlined below:

StepDescription
1. Probe Synthesis An analogue of this compound is synthesized with a linker arm attached to a biotin (B1667282) or click chemistry handle.
2. Incubation The probe is incubated with a complex biological sample, such as a cell lysate or tissue homogenate, to allow binding to its protein targets.
3. Affinity Capture The probe-protein complexes are captured using an affinity matrix (e.g., streptavidin beads for a biotinylated probe).
4. Elution & Digestion The bound proteins are eluted from the matrix and digested into smaller peptides, typically using trypsin.
5. Mass Spectrometry The resulting peptides are analyzed by mass spectrometry to identify the captured proteins.

The data obtained from these experiments could reveal the direct protein targets of this compound and its analogues, providing insights into its mechanism of action.

Use in Target Identification and Validation Studies

The identification of protein targets is a critical step in drug discovery and in understanding the biological effects of a compound. nih.gov this compound, as a derivative of a known psychoactive compound, is a compelling candidate for target identification studies.

Once potential protein targets are identified through affinity-based proteomics, subsequent validation studies are essential to confirm the biological relevance of these interactions. These validation studies could involve a range of techniques, including:

Western Blotting: To confirm the enrichment of a specific target protein in the affinity pull-down eluate.

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To quantify the binding affinity and kinetics between the compound and the purified target protein.

Cellular Thermal Shift Assay (CETSA): To demonstrate target engagement in a cellular context.

Genetic Approaches: Using techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the identified target and observe if this alters the cellular response to this compound.

The formyl group on the this compound molecule offers an additional avenue for target identification through covalent labeling strategies, potentially trapping and identifying transient or low-affinity interactions that might be missed by standard affinity purification methods. The successful identification and validation of its targets would significantly advance our understanding of its biochemical function and potential therapeutic applications.

Metabolic Investigations and Biotransformation Pathways of N Benzyl 2 Formyl Desipramine in Research Models

In Vitro Metabolic Stability Studies in Tissue Homogenates and Subcellular Fractions

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo half-life of a compound. These studies typically utilize liver tissue homogenates and subcellular fractions, such as microsomes, which are rich in drug-metabolizing enzymes.

Hepatic Microsomal Stability and Identification of Primary Metabolites

Studies using liver microsomes are crucial for evaluating the metabolic stability of drug candidates. While specific data on the microsomal stability of N-Benzyl-2-formyl Desipramine (B1205290) is not extensively available in public literature, the metabolic pathways of its parent compound, desipramine, are well-documented and provide a predictive framework. Desipramine undergoes extensive metabolism in the liver. drugbank.comnih.gov The stability of a compound like N-Benzyl-2-formyl Desipramine in rat liver microsomes would be assessed by incubating the compound with the microsomes and a necessary cofactor, such as NADPH, over time. The disappearance of the parent compound is monitored to determine its metabolic rate.

For related compounds, metabolic stability has been a key factor in their development. For instance, in the development of derivatives of Procaspase-Activating Compound 1 (PAC-1), analogues were designed to systematically block sites of metabolic vulnerability to enhance stability in liver microsomes. nih.gov This approach highlights the importance of microsomal stability data. The primary metabolites expected from this compound would likely arise from modifications to the N-benzyl and 2-formyl groups, alongside reactions on the core desipramine structure.

Role of Specific Cytochrome P450 Isoforms in Biotransformation

The cytochrome P450 (CYP) superfamily of enzymes is a major contributor to the metabolism of a vast array of xenobiotics, including many pharmaceuticals. For desipramine, the primary metabolic pathway is hydroxylation, which is mainly catalyzed by CYP2D6. drugbank.comnih.govpharmgkb.org CYP1A2 also plays a minor role in its metabolism. drugbank.comnih.gov Given this, it is highly probable that CYP2D6 is also a key player in the biotransformation of this compound.

Research on other N-benzyl compounds has shown that cytochrome P450-catalyzed oxidation is a significant metabolic route. nih.gov Furthermore, studies on the interaction of various antidepressants with CYP isoforms have demonstrated that these drugs can be both substrates and inhibitors of these enzymes. For example, desipramine has been shown to influence the activity of CYP2B in rats. nih.gov Therefore, identifying the specific CYP isoforms responsible for the metabolism of this compound is essential for predicting potential drug-drug interactions.

Metabolite Identification and Characterization in Preclinical Animal Samples

Following in vitro studies, the identification and structural elucidation of metabolites in preclinical animal models, such as rats or mice, provide a more comprehensive understanding of a drug's biotransformation.

Structural Elucidation of Formylated and Benzylated Metabolites

The chemical structure of this compound features both a formyl group and a benzyl (B1604629) group, which are susceptible to various metabolic reactions. The N-benzyl group can undergo oxidative N-debenzylation. nih.gov The formyl group could potentially be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. The structural elucidation of these metabolites would typically involve advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy on samples obtained from preclinical studies.

Pathways of N-Demethylation, Hydroxylation, and Conjugation Relevant to the N-Benzyl-2-formyl Moiety

Based on the known metabolism of desipramine and related compounds, several metabolic pathways are anticipated for this compound. pharmgkb.org

N-Demethylation: The N-methyl group on the propylamino side chain is a likely site for demethylation, a common metabolic pathway for many tricyclic antidepressants. nih.gov

Hydroxylation: Aromatic hydroxylation of the dibenzazepine (B1670418) ring system is a major metabolic route for desipramine, leading to the formation of 2-hydroxydesipramine (B23142). drugbank.compharmgkb.orgnih.gov This pathway is also expected for this compound.

Conjugation: Following hydroxylation, the resulting hydroxylated metabolites can undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are more easily excreted. pharmgkb.orgpharmgkb.org For example, 2-hydroxydesipramine is known to form 2-hydroxydesipramine glucuronide. pharmgkb.org

Enzymatic Regulation of this compound Biotransformation

The enzymatic regulation of this compound's biotransformation is likely complex, involving a concert of phase I and phase II enzymes. The expression and activity of these enzymes can be influenced by genetic polymorphisms, as well as by the presence of other drugs, which can lead to induction or inhibition of metabolic pathways.

For example, the metabolism of desipramine via CYP2D6 is subject to genetic polymorphism, leading to significant inter-individual variability in drug clearance. drugbank.com It is reasonable to expect that similar genetic factors could influence the metabolism of this compound. Furthermore, desipramine itself can act as a weak inhibitor of CYP2D6. drugbank.com In vivo studies in rats have also shown that chronic administration of desipramine can lead to the induction of CYP2B. nih.gov These findings underscore the importance of understanding the enzymatic regulation of this compound's metabolism to anticipate its behavior in a clinical setting.

Genetic Polymorphisms of Metabolizing Enzymes in Animal Models

No research is available on the genetic polymorphisms of enzymes that metabolize this compound in any animal models.

Inducibility and Inhibition of Metabolic Enzymes by Co-administered Compounds in Research Settings

There are no studies documenting the induction or inhibition of metabolic enzymes by this compound or the effect of co-administered compounds on its metabolism in any research setting.

Analytical Methodologies for N Benzyl 2 Formyl Desipramine and Its Metabolites in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating N-benzoyl-2-formyl desipramine (B1205290) from intricate research matrices and for its precise quantification. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most pertinent techniques.

High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of tricyclic antidepressant-related compounds. For N-benzoyl-2-formyl desipramine, reversed-phase HPLC is the method of choice, typically employing a C18 column. medmedchem.comnih.gov The separation is achieved using a mobile phase consisting of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer. nih.govresearchgate.net Detection is commonly performed using UV spectrophotometry, where the aromatic rings in the molecule allow for sensitive detection. medmedchem.comnih.gov

Method development for N-benzoyl-2-formyl desipramine would involve optimizing the mobile phase composition, flow rate, and pH to achieve adequate resolution from its metabolites and endogenous matrix components. The increased lipophilicity due to the benzoyl and formyl groups, as compared to desipramine, would likely result in a longer retention time under standard conditions.

Table 1: Illustrative HPLC Parameters for N-Benzoyl-2-formyl Desipramine Analysis

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 20 µL
Expected Retention Time ~18-22 min

Note: This table is illustrative and based on typical parameters for related compounds.

Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity and specificity, particularly for volatile compounds. medmedchem.com Due to the low volatility of N-benzoyl-2-formyl desipramine, derivatization is a necessary step to convert it into a more volatile and thermally stable compound suitable for GC analysis. medmedchem.com Common derivatization agents for similar compounds include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylating agents.

The derivatized analyte is then separated on a capillary column and detected by a mass spectrometer. The mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. medmedchem.com

Table 2: Illustrative GC-MS Parameters for Derivatized N-Benzoyl-2-formyl Desipramine

ParameterValue
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm
Carrier Gas Helium
Injection Mode Splitless
Temperature Program Initial 150°C, ramp to 300°C
Ionization Mode Electron Ionization (EI)
MS Detection Selected Ion Monitoring (SIM)

Note: This table is illustrative and based on typical parameters for related compounds.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace analysis and metabolite profiling due to its exceptional sensitivity and selectivity. cuny.eduphenomenex.com This technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. cuny.edu For N-benzoyl-2-formyl desipramine, LC-MS/MS would enable the simultaneous quantification of the parent compound and its potential metabolites in complex biological samples like plasma or urine. cuny.edunih.gov

The method typically involves a simple sample preparation step, such as protein precipitation or solid-phase extraction, followed by injection into the LC-MS/MS system. cuny.eduphenomenex.com The use of multiple reaction monitoring (MRM) allows for highly specific detection and quantification, even at very low concentrations. nih.gov

Table 3: Illustrative LC-MS/MS Parameters for N-Benzoyl-2-formyl Desipramine

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 385.2 (for [M+H]⁺)
Product Ions (m/z) To be determined experimentally
Collision Energy To be optimized
LC Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase Gradient of acetonitrile and 0.1% formic acid in water

Note: This table is illustrative. The precursor ion is based on the provided molecular weight of 384.51. calpaclab.com Product ions would need to be determined through experimental fragmentation studies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the unambiguous structural confirmation of N-benzoyl-2-formyl desipramine and the elucidation of its metabolite structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. scielo.br For N-benzoyl-2-formyl desipramine, both ¹H and ¹³C NMR would be employed to confirm the presence and connectivity of all atoms in the molecule. scielo.br

The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the dibenzazepine (B1670418) and benzoyl groups, as well as signals for the aliphatic protons of the propyl chain and the formyl proton. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom in the molecule, including the carbonyl carbons of the benzoyl and formyl groups. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be used to establish the complete connectivity of the molecule. scielo.br

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Benzoyl-2-formyl Desipramine

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Formyl Proton 9.5 - 10.5185 - 195
Aromatic Protons 7.0 - 8.5120 - 150
Aliphatic Protons (propyl chain) 1.5 - 4.020 - 60
Benzyl (B1604629) Protons 4.5 - 5.545 - 55
Carbonyl Carbon (benzoyl) -165 - 175

Note: This table contains predicted chemical shift ranges based on the analysis of similar structures.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition. researchgate.netgre.ac.uk For N-benzoyl-2-formyl desipramine, with a molecular formula of C₂₆H₂₈N₂O, the calculated monoisotopic mass is 384.2202 g/mol . calpaclab.com HRMS analysis would be used to confirm this exact mass, providing a high degree of confidence in the compound's identity. researchgate.netgre.ac.uk This technique is also invaluable for identifying unknown metabolites by determining their elemental formulas from their exact masses. gre.ac.uk

Table 5: High-Resolution Mass Spectrometry Data for N-Benzoyl-2-formyl Desipramine

ParameterValue
Molecular Formula C₂₆H₂₈N₂O
Calculated Monoisotopic Mass 384.2202
Observed m/z ([M+H]⁺) Expected to be within 5 ppm of 385.2275
Mass Analyzer Time-of-Flight (TOF) or Orbitrap

Note: The calculated monoisotopic mass is based on the provided molecular formula. calpaclab.com The observed m/z would be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification

The presence of the formyl group is expected to produce a strong, sharp absorption band for the carbonyl (C=O) stretch, typically in the region of 1680-1715 cm⁻¹. The C-H stretch of the aldehyde is also a key indicator, appearing as a distinct, often doublet, peak between 2700 cm⁻¹ and 2900 cm⁻¹. Aromatic C-H stretching vibrations from the benzene (B151609) rings of the dibenzazepine and benzyl moieties are anticipated around 3000-3100 cm⁻¹. smolecule.com Aliphatic C-H stretches from the ethylene (B1197577) bridge and propyl chain will appear just below 3000 cm⁻¹. The C-N stretching vibrations of the tertiary amine within the dibenzazepine ring system are expected in the fingerprint region, approximately 1200-1300 cm⁻¹. smolecule.com

Table 1: Predicted Infrared (IR) Absorption Bands for N-Benzyl-2-formyl Desipramine

Functional Group Predicted Absorption Range (cm⁻¹) Vibration Type
Aldehyde C=O 1680 - 1715 Stretch
Aldehyde C-H 2700 - 2900 Stretch
Aromatic C-H 3000 - 3100 Stretch
Aliphatic C-H < 3000 Stretch
Aromatic C=C 1500 - 1680 Stretch
Tertiary Amine C-N 1200 - 1300 Stretch

Immunoassays and Electrochemical Sensors for Research Applications

High-throughput screening and point-of-care analysis in research settings can be facilitated by immunoassays and electrochemical sensors.

Immunoassays: Immunoassays for TCAs are well-established and rely on the generation of antibodies that can recognize the tricyclic structure. oup.com For a modified compound like this compound, specific antibodies would need to be developed. This process involves synthesizing hapten derivatives of the target molecule for covalent attachment to carrier proteins, which are then used as immunogens. google.com.nagoogle.com Research has demonstrated the feasibility of producing antibodies against TCA derivatives, suggesting that an immunoassay for this compound is achievable. acs.org Such assays, often in formats like enzyme-linked immunosorbent assay (ELISA) or fluorescence polarization immunoassay, could offer rapid, sensitive, and selective detection. However, cross-reactivity with the parent compound, Desipramine, and other metabolites would be a critical parameter to evaluate during development. nih.gov

Electrochemical Sensors: Electrochemical sensors present another promising avenue for the rapid detection of this compound. While specific sensors for this compound have not been described, the electrochemical activity of the dibenzazepine nucleus and the potential for oxidation or reduction of its functional groups could be exploited. Recent advancements in electrochemistry include the N-formylation of amines using electrochemical methods, a reaction that highlights the electrochemical reactivity of the formyl group and its precursors. acs.orgnih.govrsc.orgresearchgate.net This suggests that a sensor could potentially be designed to target the formyl moiety or the tertiary amine. The development of such a sensor would involve optimizing electrode materials and voltammetric techniques to achieve sensitive and selective detection in complex matrices.

Sample Preparation Techniques for Diverse Research Matrices

Effective sample preparation is paramount for the accurate quantification of this compound, serving to extract the analyte, remove interferences, and concentrate the sample prior to analysis by methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Liquid-Liquid Microextraction and Solid-Phase Extraction

Liquid-Liquid Microextraction (LLME): Miniaturized liquid-liquid extraction techniques, such as dispersive liquid-liquid microextraction (DLLME) and hollow-fiber liquid-phase microextraction (HF-LPME), offer high enrichment factors and significantly reduce solvent consumption. scielo.br DLLME has been successfully applied to the analysis of TCAs in urine, where a mixture of a disperser solvent (e.g., methanol) and an extraction solvent (e.g., carbon tetrachloride) is rapidly injected into the sample, forming a cloudy solution that facilitates analyte transfer into the extraction solvent. nih.govencyclopedia.pubresearchgate.netbohrium.com HF-LPME utilizes a porous hollow fiber to contain an organic solvent, into which analytes from the sample migrate before being back-extracted into a small volume of an acceptor phase within the fiber's lumen. researchgate.net These techniques, with appropriate optimization of solvent pH and type, could be readily adapted for the extraction of this compound from biological fluids like plasma and urine.

Solid-Phase Extraction (SPE): SPE is a widely used and robust technique for cleaning up complex samples. nih.gov For TCAs and their derivatives, various SPE sorbents have been evaluated, including apolar (e.g., C18), polymeric, and ion-exchange phases. nih.govakjournals.com Given the chemical nature of this compound, a mixed-mode cation-exchange sorbent would likely provide the best retention and selectivity, capturing the basic amine function while allowing for differential washing steps to remove neutral and acidic interferences. Magnetic SPE (MSPE), using magnetic nanoparticles functionalized with an appropriate stationary phase (e.g., C18), offers a faster and more convenient alternative to traditional packed-bed cartridges by eliminating the need for centrifugation or filtration. researchgate.netnih.gov

Table 2: Comparison of Sample Preparation Techniques for Tricyclic Antidepressant Analysis

Technique Principle Advantages Potential Application for this compound
DLLME Dispersion of a micro-volume of extraction solvent into the aqueous sample Fast, high enrichment factor, low solvent use. nih.govencyclopedia.pub High-throughput extraction from urine or other aqueous matrices.
HF-LPME Analyte transfer through a supported liquid membrane into an acceptor phase Excellent clean-up, high pre-concentration, minimal solvent use. scielo.brresearchgate.net Selective extraction from complex biological fluids like plasma.
SPE Analyte retention on a solid sorbent followed by elution High recovery, good reproducibility, automation potential. nih.govakjournals.com Routine analysis from various matrices using mixed-mode or polymeric sorbents.
MSPE SPE using magnetic nanoparticles as the sorbent Rapid separation, no centrifugation/filtration needed, high efficiency. researchgate.netnih.gov Fast and efficient clean-up of plasma and urine samples.

In-Syringe Derivatization and Other In Situ Techniques

Derivatization is often employed in GC analysis to improve the thermal stability and chromatographic behavior of polar analytes like TCAs. Performing this step in situ or within the injection syringe simplifies the workflow and reduces sample handling.

In-Syringe Derivatization: This technique combines extraction and derivatization into a single step within the barrel of a microsyringe. For instance, a method for Desipramine analysis involved liquid-liquid-liquid microextraction into an acceptor phase held in a hollow fiber, which was then withdrawn into the GC syringe where it was mixed with a derivatizing agent like acetic anhydride (B1165640) before injection. This approach minimizes analyte loss and reagent consumption.

In Situ Derivatization: In situ derivatization can be integrated with extraction methods like DLLME. For the analysis of TCAs in urine, acetic anhydride has been used as a derivatization reagent added directly to the disperser/extraction solvent mixture. nih.govmdpi.com This allows the analytes to be derivatized as they are extracted into the organic phase. The resulting derivatized analytes are then analyzed, typically by GC-MS. mdpi.comresearchgate.net For this compound, which already possesses a formyl group, derivatization might target the tertiary amine if required for a specific analytical method, though the primary application would be for its potential secondary amine metabolites.

Structure Activity Relationship Sar and Structural Modifications of N Benzyl 2 Formyl Desipramine

Impact of N-Benzylation on Molecular Interactions and Activity

The introduction of a benzyl (B1604629) group at the nitrogen atom of the propylamino side chain represents a significant structural modification to the parent desipramine (B1205290) scaffold. This N-benzylation profoundly influences the molecule's interaction with biological targets and its subsequent neurochemical effects.

Influence of Benzyl Substituents on Receptor Binding Affinity (e.g., 5-HT2A/2C)

While direct binding data for N-Benzyl-2-formyl Desipramine is not extensively documented, the influence of N-benzylation is well-studied in related classes of psychoactive compounds, such as phenethylamines and tryptamines, which provides a strong predictive framework. Generally, simple N-alkylation of these amines leads to a decrease in affinity for serotonin (B10506) 5-HT2A and 5-HT2C receptors. sci-hub.se However, the addition of a larger N-benzyl group often restores or significantly enhances this affinity. sci-hub.se

The position of substituents on the benzyl ring is a critical determinant of receptor affinity and selectivity. acs.org

Ortho and Meta Positions: Substitutions at the ortho or meta positions of the benzyl ring tend to enhance binding affinity. acs.org Notably, an ortho-methoxy substituent has been shown to dramatically increase potency at the 5-HT2A receptor, a finding that led to the development of the highly potent N-benzylphenethylamine (NBOMe) series. sci-hub.se

Para Position: In contrast, substitutions at the para position of the benzyl ring generally result in reduced affinity. acs.org

Furthermore, the nature of the substituent plays a key role. The introduction of large, lipophilic groups can improve affinity, although this does not always correlate with an increase in functional activity. acs.org In some N-benzylphenethylamine series, introducing a bulky bromo or iodo atom at the 2-position of the benzyl ring was found to reduce activity at 5-HT2C and 5-HT2B receptors while maintaining high potency at the 5-HT2A receptor, thereby increasing selectivity. nih.gov This suggests that the N-benzyl moiety interacts with an extended binding pocket on the receptor, and modifications to this group can fine-tune the compound's binding profile. nih.gov

Compound SeriesModificationImpact on 5-HT2A/2C AffinityReference
PhenethylaminesN-Benzylation (vs. N-H)Restores or enhances affinity. sci-hub.se
Phenethylamines/TryptaminesN-Benzyl Ortho/Meta-SubstitutionEnhances affinity. acs.org
Phenethylamines/TryptaminesN-Benzyl Para-SubstitutionReduces affinity. acs.org
PhenethylaminesN-(2-Methoxybenzyl)Dramatically increases 5-HT2A potency. sci-hub.se
PhenethylaminesN-Benzyl 2-Bromo/Iodo SubstitutionIncreases 5-HT2A vs. 5-HT2C selectivity. nih.gov

Role of N-Benzyl Moiety in Modulating Neurochemical Effects

The N-benzyl moiety is instrumental in modulating the broader neurochemical and behavioral effects of bioactive amines. Studies on novel N-Benzyl-2-phenylethylamine (NBPEA) derivatives using zebrafish models have shown that substitutions on the N-benzyl group directly modulate locomotion. acs.org, nih.gov These behavioral changes are linked to alterations in brain neurochemistry, specifically affecting serotonin and dopamine (B1211576) turnover. acs.org, nih.gov

Influence of the Formyl Group on Biochemical and Cellular Activity

The presence of a formyl group on the dibenzazepine (B1670418) ring system at the 2-position is another key structural feature. This modification directly impacts the electronic properties of the aromatic system and introduces a potential point of interaction with biological targets.

Comparison with Non-Formylated Analogues

To understand the impact of the 2-formyl group, one must compare the modified compound to its non-formylated parent, N-benzyl desipramine. Desipramine itself is a well-characterized tricyclic antidepressant (TCA) that functions as a potent and relatively selective norepinephrine (B1679862) reuptake inhibitor (NRI), with weaker activity as a serotonin reuptake inhibitor. nih.gov, Its therapeutic effects are attributed to the increased availability of these neurotransmitters in the synaptic cleft. mayoclinic.org

The introduction of a formyl (-CHO) group, which is a strongly electron-withdrawing group, at the 2-position of the dibenzazepine core would significantly alter the electronic distribution of the aromatic rings. This change could affect the binding of the tricyclic system to the monoamine transporters. Furthermore, the formyl group itself, with its polar carbonyl moiety, could form hydrogen bonds or other polar interactions within the binding site, potentially altering affinity and selectivity compared to the non-formylated analogue. The product of reacting desipramine with dialkyl acetals of N,N-dimethylformamide has been identified as N-formyldesipramine, indicating the chemical feasibility of such structures. researchgate.net

Stereochemical Considerations of the Formyl Group

More significantly, if the formylation were to occur on the secondary amine of desipramine (creating N-formyl desipramine), it would introduce stereochemical considerations due to the nature of the amide bond. The C-N bond of a formamide (B127407) has partial double-bond character, leading to restricted rotation and the possibility of E/Z (trans/cis) isomers. These isomers would orient the formyl oxygen and the methyl group differently in space, creating distinct topographies that could lead to differential binding affinities and functional activities at target receptors and transporters. While the importance of stereochemistry at other positions of related molecules is established, specific research into the conformational isomers of a formylated desipramine derivative and their biological impact is an area requiring further investigation.

Systematic Variations of the Desipramine Core and Linker Region

The 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold is a privileged structure in medicinal chemistry, known for its distinctive three-dimensional V-shape that facilitates interactions with a wide array of biological targets. rsc.org Modifications to this core structure are known to impact activity. For instance, introducing electron-withdrawing substituents, such as a trifluoromethyl group, onto the phenyl rings can enhance metabolic stability and alter pharmacokinetic properties. rsc.org

The linker region, the propyl chain connecting the dibenzazepine nitrogen to the terminal amine, is also crucial. SAR studies on various tricyclic antidepressants and related compounds have demonstrated that the three-carbon chain length is often optimal for activity. researchgate.net Shortening, lengthening, or introducing branches into this linker typically leads to a significant loss of activity, as it alters the spatial positioning of the terminal amine group relative to the tricyclic core, disrupting the key interactions with monoamine transporters. researchgate.net Any modification to this linker in this compound would be expected to have a profound impact on its biological profile.

Modification of the Tricyclic Ring System for SAR Studies

The tricyclic core is a defining feature of desipramine and its derivatives, significantly influencing their interaction with biological targets. wikipedia.org This core is not a rigid structure; its flexibility can play a role in receptor binding and selectivity. researchgate.net

In this compound, the key modification is the introduction of a formyl group (-CHO) at the 2-position of the dibenzazepine ring. The phenyl rings of the tricyclic system are known to be determinants of inhibitory potency at amine pumps. nih.gov The introduction of a substituent like the electron-withdrawing formyl group can significantly alter the electronic distribution of the aromatic system. QSAR studies on related compounds suggest that the electrostatic potential of the aromatic rings is a critical factor for activity. nih.gov Therefore, the 2-formyl group is expected to modulate the compound's biological activity by influencing these electronic properties.

Table 1: Effect of Tricyclic Ring Modifications on Activity of Desipramine Analogs

Modification Type Example General Effect on Activity Source
Central Ring Type Dibenzazepine vs. Dibenzocycloheptadiene Affects ring flexibility and overall topology, influencing receptor selectivity and affinity. researchgate.net researchgate.net
Ring Substitution Introduction of chloro group (e.g., Clomipramine) Can alter potency and selectivity for serotonin vs. norepinephrine transporters. researchgate.net researchgate.net
Ring Substitution Introduction of a formyl group (as in this compound) Expected to alter the electronic properties of the aromatic system, potentially impacting binding affinity. nih.gov nih.gov

Length and Branching of the Propylamine (B44156) Chain

The aminopropyl side chain is another critical component for the biological activity of tricyclic compounds. theswissbay.ch The three-carbon chain length is generally considered optimal for antidepressant activity in this class. nih.gov

Desipramine is a secondary amine, possessing a single methyl group on the terminal nitrogen of the propylamine chain. wikipedia.org This contrasts with tertiary amines like imipramine (B1671792), which have two methyl groups. researchgate.net This difference is a crucial determinant for selectivity between the serotonin transporter (SERT) and the norepinephrine transporter (NET). researchgate.netdrugbank.com Secondary amines, such as desipramine and nortriptyline, generally show a preference for inhibiting NET. wikipedia.orgresearchgate.net

In this compound, the terminal nitrogen is substituted with a benzyl group in addition to the original methyl group (assuming it replaces the amine proton of desipramine), creating a tertiary amine. The presence of a bulky N-benzyl group can influence potency and selectivity. Studies on related structures have shown that elongation or branching of the N-alkyl chain can impact receptor affinity. researchgate.net The benzyl group, with its aromatic ring, introduces a significant hydrophobic feature that can engage in additional binding interactions at the target site, potentially altering the compound's pharmacological profile compared to the smaller N-methyl group of desipramine. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For compounds like this compound, QSAR is a valuable tool for predicting activity and understanding the structural requirements for interaction with biological targets. tandfonline.comtandfonline.com

Development of Predictive Models for Biological Activities

Predictive QSAR models for desipramine analogs are typically developed using a training set of compounds with known biological activities (e.g., inhibition constants for NET or SERT). nih.govtandfonline.com Various molecular descriptors, which quantify different aspects of a molecule's structure (e.g., steric, electronic, hydrophobic properties), are calculated for each compound in the set. nih.gov

Statistical methods are then employed to build a model that correlates these descriptors with the observed activities. tandfonline.com Techniques such as 2D-QSAR and 3D-QSAR (like Comparative Molecular Field Analysis, CoMFA, and Comparative Molecular Similarity Indices Analysis, CoMSIA) are commonly used. nih.govnih.govuni-tuebingen.de A robust model should not only fit the training data well but also accurately predict the activities of a separate "test set" of compounds, demonstrating its predictive power. tandfonline.comtandfonline.com For instance, a 2D-QSAR study on dual NET and SET inhibitors yielded models with good correlative and predictive abilities, helping to rationalize the structural requirements for activity. tandfonline.com

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. QSAR studies on desipramine and its analogs have been instrumental in defining the key pharmacophoric features for activity. nih.govresearchgate.net

A 3D-QSAR pharmacophore model developed for desipramine analogs identified several essential features for potent activity: nih.gov

Two Aromatic Hydrophobic Sites: These correspond to the two phenyl rings of the tricyclic system, which are believed to engage in hydrophobic interactions with the target protein. nih.gov

A Hydrogen Bond Acceptor Site: This feature is located at the side chain, preferably on the terminal nitrogen atom. This nitrogen is characterized by a localized negative electrostatic potential, which may enable it to form hydrogen bonds with complementary sites on the receptor molecule. nih.govresearchgate.net

Specific Spatial Arrangement: The model requires an aminoalkyl substitution at the N5-position of the dibenzazepine ring and a two or three-carbon bridge connecting it to the terminal nitrogen. nih.gov

In the context of this compound, the dibenzazepine core provides the two hydrophobic aromatic sites. The tertiary amine nitrogen in the side chain, bearing both methyl and benzyl groups, serves as the hydrogen bond acceptor. The introduction of the 2-formyl group on the tricyclic ring and the N-benzyl group on the side chain would be expected to modulate how well the molecule fits this established pharmacophore, potentially by altering its electrostatic profile and steric bulk.

Table 2: Key Pharmacophoric Features for Desipramine Analogs

Pharmacophoric Feature Description Relevance to this compound Source
Hydrophobic Regions Two aromatic hydrophobic interaction sites. Provided by the dibenzazepine tricyclic ring system. nih.gov
Hydrogen Bond Acceptor A lipid-accessible hydrogen bond acceptor, typically the side chain nitrogen. The tertiary amine nitrogen of the propylamine chain. nih.govresearchgate.net
Linker A two or three-carbon bridge connecting the tricyclic system to the terminal nitrogen. The molecule contains the requisite three-carbon propylamine chain. nih.gov

Computational Chemistry and Theoretical Modeling of N Benzyl 2 Formyl Desipramine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of electronic structure and reactivity, providing a microscopic view of a compound's behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic properties of molecules. mdpi.com By calculating the electron density, DFT can accurately predict various molecular attributes, including geometry, vibrational frequencies, and electronic distribution. For N-Benzyl-2-formyl Desipramine (B1205290), DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be instrumental in optimizing its three-dimensional structure and understanding its reactivity. als-journal.comresearchgate.net

The introduction of the N-benzyl and 2-formyl groups to the desipramine scaffold is expected to significantly alter the electronic landscape of the molecule. The formyl group, being an electron-withdrawing group, would likely influence the charge distribution on the dibenzazepine (B1670418) ring system. Conversely, the benzyl (B1604629) group introduces additional aromaticity and steric bulk. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which identifies regions of positive and negative electrostatic potential, highlighting potential sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Electronic Properties of N-Benzyl-2-formyl Desipramine

Parameter Value Significance
Total Energy -1245.67 Hartree Represents the total electronic and nuclear energy of the molecule at its optimized geometry.
Dipole Moment 3.45 Debye Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Mulliken Atomic Charges
N (amine) -0.54 e The negative charge suggests this nitrogen is a likely site for protonation and hydrogen bonding.
O (formyl) -0.62 e The high negative charge indicates its potential to act as a hydrogen bond acceptor.
C (formyl) +0.48 e The positive charge makes this carbon susceptible to nucleophilic attack.
Heat of Formation 150.2 kcal/mol The energy released or absorbed during the formation of the compound from its constituent elements.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and kinetic stability. als-journal.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.netchemmethod.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular Orbital Energy (eV) Significance
HOMO -5.89 Relates to the ionization potential and electron-donating ability.
LUMO -1.23 Relates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap 4.66 A larger gap suggests higher kinetic stability and lower chemical reactivity.

Molecular Docking and Dynamics Simulations

While quantum chemical calculations reveal the intrinsic properties of a molecule, molecular docking and dynamics simulations are employed to understand how a molecule interacts with biological macromolecules, such as protein receptors.

Prediction of Ligand-Receptor Binding Modes and Affinities

Given that desipramine is a known inhibitor of the serotonin (B10506) and norepinephrine (B1679862) transporters (SERT and NET), it is plausible that this compound would also interact with these targets. nih.govfrontiersin.org Molecular docking simulations can be used to predict the binding pose and affinity of this novel compound within the binding sites of these transporters. nih.govacs.org These simulations would involve generating a three-dimensional model of the target protein and then computationally "docking" the ligand into the active site to identify the most favorable binding orientation.

The results of such a study would likely show the tricyclic core of this compound occupying a similar position to desipramine within the transporter's central binding site. nih.gov The N-benzyl and 2-formyl groups would likely form additional interactions with surrounding amino acid residues, potentially influencing the binding affinity and selectivity of the compound.

Table 3: Hypothetical Molecular Docking Results of this compound with the Serotonin Transporter (SERT)

Parameter Value/Residues Significance
Binding Affinity (ΔG) -9.8 kcal/mol A more negative value indicates a stronger predicted binding affinity.
Key Interacting Residues Asp98, Tyr176, Phe335, Ile172, Gly442 These amino acids are crucial for anchoring the ligand in the binding pocket.
Hydrogen Bonds Amine N with Asp98; Formyl O with Tyr176 These strong non-covalent interactions contribute significantly to binding affinity.
Pi-Pi Stacking Benzyl ring with Phe335 Aromatic interactions that further stabilize the ligand-receptor complex.

Conformational Analysis of this compound and its Analogues

Molecules are not static entities; they are flexible and can adopt various conformations. Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time, offering insights into its conformational landscape. sci-hub.seacs.orgresearchgate.net For this compound, MD simulations could reveal the preferred conformations of the side chain and the relative orientations of the benzyl and formyl groups. researchgate.net This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. Comparing the conformational flexibility of this compound with that of desipramine and other analogues can help in understanding how structural modifications impact the molecule's ability to interact with its biological targets. nih.gov

In Silico ADME Prediction for Research Compound Prioritization

In the early stages of drug discovery, it is essential to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction models have become indispensable tools for prioritizing compounds for further development, as they can quickly estimate these properties without the need for extensive experimental work. nih.govjchemlett.commdpi.com

For this compound, various computational models can be used to predict its ADME profile. These models are typically based on the compound's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area. The predictions can help to identify potential liabilities, such as poor absorption or rapid metabolism, that might hinder the compound's development.

Table 4: Hypothetical In Silico ADME Prediction for this compound

ADME Property Predicted Value Implication for a Research Compound
Human Intestinal Absorption High Likely to be well-absorbed from the gastrointestinal tract. jchemlett.com
Blood-Brain Barrier (BBB) Penetration High Expected to cross the BBB and reach targets in the central nervous system. jchemlett.com
CYP450 2D6 Inhibition Likely Inhibitor Potential for drug-drug interactions, as this enzyme metabolizes many other drugs.
Aqueous Solubility (logS) -4.5 Moderate solubility, which could impact formulation and bioavailability.
Human Ether-a-go-go-Related Gene (hERG) Inhibition Low Probability Reduced risk of cardiotoxicity, a common concern for many CNS-active drugs.

Prediction of Metabolic Fate and Enzyme Interactions in silico

The metabolic profile of a drug candidate is a critical determinant of its efficacy and safety. In silico approaches, such as quantitative structure-activity relationship (QSAR) models and molecular docking, are employed to predict how a compound like this compound will be metabolized by the body. nih.govresearchgate.net These models help identify potential metabolites and the specific enzymes responsible for their formation. researchgate.net

The metabolism of tricyclic antidepressants (TCAs) like desipramine is well-documented and primarily involves the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Key enzymes in the metabolism of TCAs include CYP2D6, which is responsible for hydroxylation, and CYP2C19, which is involved in demethylation. nih.govkarger.comnih.gov The metabolic fate of this compound can be predicted by considering the biotransformations common to its parent compound, desipramine, while also accounting for its unique structural modifications—the N-benzyl and 2-formyl groups.

Likely metabolic pathways for this compound would include:

Aromatic Hydroxylation: Similar to desipramine, the dibenzazepine ring system is susceptible to hydroxylation, a reaction typically catalyzed by CYP2D6. drugbank.com This process increases the polarity of the molecule, facilitating its excretion.

N-dealkylation: The tertiary amine group in the side chain can undergo N-demethylation or N-debenzylation. N-demethylation is a common pathway for TCAs, often mediated by CYP2C19. nih.govkarger.com

Formyl Group Reduction: The aldehyde (formyl) group at the 2-position of the dibenzazepine ring is a likely site for reduction to a primary alcohol by aldehyde or aldo-keto reductase enzymes.

Oxidation: The formyl group could also be oxidized to a carboxylic acid, further increasing its polarity.

Molecular docking simulations can be used to model the interaction of this compound with the active sites of various CYP isoforms. By calculating the binding affinity and orientation of the compound within the enzyme's catalytic pocket, these models can predict which enzymes are most likely to metabolize the compound and at which sites on the molecule the reactions will occur. researchgate.net

Table 1: Predicted Metabolic Pathways and Interacting Enzymes for this compound

Predicted Metabolic Reaction Predicted Metabolite Probable Primary Enzyme(s)
Aromatic Hydroxylation N-Benzyl-2-formyl-hydroxy-desipramine CYP2D6
N-Demethylation N-Benzyl-2-formyl-nordesipramine CYP2C19, CYP1A2, CYP3A4
N-Debenzylation 2-formyl-desipramine CYP3A4, CYP2C19
Formyl Group Reduction N-Benzyl-2-hydroxymethyl-desipramine Aldehyde Reductase, AKRs
Formyl Group Oxidation N-Benzyl-2-carboxy-desipramine Aldehyde Dehydrogenase (ALDH)

Blood-Brain Barrier Permeability Modeling for Research Compounds

For a compound intended to act on the central nervous system, the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain, and a drug's ability to permeate it is largely governed by its physicochemical properties. frontiersin.orgnih.gov In silico models are extensively used to predict the BBB permeability of new chemical entities early in the drug discovery process. nih.govarxiv.org

These predictive models often use a combination of molecular descriptors to build a QSAR or machine learning model. frontiersin.orgacs.org Key descriptors influencing BBB penetration include:

Lipophilicity (logP): A measure of how well a compound dissolves in fats and oils. Higher lipophilicity generally favors BBB crossing, but excessively high values can lead to nonspecific binding and poor solubility.

Molecular Weight (MW): Smaller molecules (typically under 400-500 Da) tend to cross the BBB more readily via passive diffusion.

Topological Polar Surface Area (TPSA): A measure of the surface area of a molecule that is polar. Lower TPSA values (generally < 90 Ų) are associated with better BBB permeability. mdpi.com

Hydrogen Bond Donors and Acceptors: A high number of hydrogen bonds can impede passage across the lipid-rich BBB.

This compound (Molecular Formula: C₂₆H₂₈N₂O, Molecular Weight: 384.51 g/mol ) possesses a molecular weight that is favorable for CNS penetration. calpaclab.com However, the presence of the formyl group (an oxygen atom) and the amine nitrogen atoms will contribute to its TPSA and hydrogen bonding capacity.

Computational models can calculate these descriptors and use them in established algorithms to predict a logBB value, which represents the ratio of the compound's concentration in the brain to its concentration in the blood. mdpi.commdpi.com A positive logBB value indicates that the compound can readily enter the brain. Machine learning models, such as Support Vector Machines (SVM) and Random Forest classifiers, have shown high accuracy in predicting whether a compound will be BBB-permeable (BBB+) or not (BBB-). nih.govacs.org These models are trained on large datasets of compounds with experimentally determined BBB permeability and can classify new compounds based on their calculated molecular descriptors. frontiersin.orgacs.org

Table 2: In Silico Physicochemical Properties and Predicted Blood-Brain Barrier (BBB) Permeability of this compound

Molecular Descriptor Predicted Value for this compound General Guideline for CNS Penetration Predicted Impact on BBB Permeability
Molecular Weight (MW) 384.51 < 400-500 Da Favorable
Lipophilicity (cLogP) ~5.5 - 6.0 (Estimated) 2 - 5 Potentially high, may require balance
Topological Polar Surface Area (TPSA) ~20-40 Ų (Estimated) < 90 Ų Favorable
Hydrogen Bond Donors 0 ≤ 3 Favorable
Hydrogen Bond Acceptors 2 (N, O atoms) ≤ 7 Favorable
Rotatable Bonds 4 ≤ 8 Favorable
Overall Prediction Likely to be CNS-penetrant

N Benzyl 2 Formyl Desipramine As an Organic Building Block and Chemical Intermediate

Role in the Synthesis of Complex Chemical Entities

The utility of N-benzyl-2-formyl desipramine (B1205290) as a precursor in the creation of more complex molecules is a key area of its application. Organic building blocks are fundamental to the synthesis of new chemical entities. mpdkrc.edu.in The process of drug synthesis often involves the use of such intermediate compounds to build larger, more intricate molecular structures. research-solution.comtheswissbay.ch

The development of novel therapeutic agents frequently relies on the modification of existing chemical scaffolds. nih.gov For instance, the synthesis of various antidepressant molecules has been achieved through metal-catalyzed reactions involving complex intermediates. nih.govrsc.org These synthetic pathways can lead to the creation of valuable heterocyclic compounds which are widely used in the construction of other organic molecules. nih.gov

Application in Heterocyclic Chemistry and Ring Closure Reactions

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a major class of organic compounds with wide-ranging applications, particularly in medicinal chemistry. gla.ac.uk The synthesis of these structures often involves ring closure reactions, where an open-chain molecule is converted into a cyclic one. britannica.com

N-benzyl-2-formyl desipramine, containing a dibenzo[b,f]azepine nucleus, is a part of this class of compounds. nih.gov The formyl group at the 2-position provides a reactive site that can be utilized in various cyclization strategies to form new heterocyclic rings fused to the original tricyclic system. For example, reactions involving the condensation of a formyl group with a suitable nucleophile can initiate a ring closure process, leading to the formation of fused heterocyclic systems. nih.gov The synthesis of quinolines and other fused heterocycles can be achieved through such intramolecular cyclization reactions. britannica.com

Utility in the Preparation of Labeled Compounds for Biochemical Studies

Stable isotope-labeled compounds are crucial tools in metabolic research and biochemical studies. otsuka.co.jpeurisotop.com The use of isotopes like deuterium (B1214612) (D), carbon-13 (13C), and nitrogen-15 (B135050) (15N) allows researchers to trace the metabolic fate of molecules and quantify endogenous compounds within complex biological matrices. eurisotop.com

This compound can serve as a precursor for the synthesis of isotopically labeled versions of desipramine and its metabolites. By incorporating stable isotopes into the N-benzyl group or other parts of the molecule, researchers can create standards for use in mass spectrometry-based studies. otsuka.co.jp These labeled compounds are instrumental in accurately measuring the concentrations of the drug and its metabolites, providing a clearer understanding of its metabolic pathways. eurisotop.com

Strategic Intermediate in the Derivatization of Desipramine

Desipramine is a tricyclic antidepressant that is extensively metabolized in the body. nih.govdrugbank.com The modification of the desipramine structure is a strategy employed to develop new derivatives with potentially improved pharmacological profiles. This compound serves as a key intermediate in this process.

The presence of the N-benzyl group can act as a protecting group for the secondary amine of desipramine, allowing for selective chemical modifications at other positions of the molecule. The formyl group at the 2-position introduces a reactive handle that can be transformed into a variety of other functional groups. For example, it can undergo oxidation, reduction, or condensation reactions to introduce new substituents or ring systems. This derivatization is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov The synthesis of various bioactive compounds often involves the strategic use of such intermediates to achieve the desired molecular complexity. rsc.org

Future Directions and Emerging Research Avenues for N Benzyl 2 Formyl Desipramine

Exploration of Novel Molecular Targets in Unexplored Biological Systems

The parent compound, Desipramine (B1205290), is known primarily for its action as a selective norepinephrine (B1679862) reuptake inhibitor. drugbank.com However, the structural alterations in N-Benzyl-2-formyl Desipramine suggest that its pharmacological profile could be significantly different. Future research could focus on screening this compound against a wide array of biological targets to uncover novel activities.

Research into other N-benzyl derivatives has demonstrated the potential for this chemical moiety to confer novel biological activities. For instance, a class of N-benzyl-2-phenylpyrimidin-4-amine derivatives was identified through high-throughput screening as potent inhibitors of the deubiquitinase complex USP1/UAF1, a target for anticancer therapies. nih.govnih.gov This suggests that this compound could be evaluated against enzyme families not traditionally associated with tricyclic compounds, such as:

Deubiquitinating enzymes (DUBs): As regulators of protein stability and signaling, DUBs are increasingly viewed as therapeutic targets in cancer and other diseases. nih.gov

Kinases: The vast human kinome presents numerous targets for small molecule inhibitors.

G-protein coupled receptors (GPCRs): Beyond the monoamine receptors, a broad screening could reveal unexpected affinities.

Ion Channels: Altered activity at various ion channels could be explored.

Similarly, studies on novel N-benzyl-2-phenylethylamine (NBPEA) derivatives have shown that substitutions on the N-benzyl moiety can modulate neuroactive properties, affecting systems like serotonin (B10506) and dopamine (B1211576). nih.gov This precedent underscores the potential for this compound to interact with new molecular targets, warranting broad-based screening efforts in various biological systems to identify its unique mechanism of action.

Development of Advanced Analytical Techniques for Enhanced Sensitivity and Specificity

As a research compound, the ability to accurately detect and quantify this compound in various matrices is paramount for any future investigation. While standard methods exist for the parent compound, Desipramine, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), future work could focus on developing new assays with superior performance for the derivative. medmedchem.com

Advanced analytical techniques that could be developed include:

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): This would offer higher resolution, shorter run times, and greater sensitivity and specificity for detecting the compound and its potential metabolites in complex biological samples.

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, aiding in the structural elucidation of unknown metabolites and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques could be used for the complete structural characterization and conformational analysis of the molecule in solution. researchgate.net

Development of Labeled Standards: The synthesis of stable isotope-labeled (e.g., ¹³C or ²H) this compound would be invaluable for its use as an internal standard in quantitative mass spectrometry, ensuring the highest level of accuracy. otsuka.co.jp

These methods are crucial for pharmacokinetic studies, metabolism analysis, and quality control during synthesis. seishin-syoji.co.jp

Table 1: Comparison of Potential Analytical Techniques for this compound

Technique Principle Potential Application Advantages
HPLC-UV Separation by chromatography, detection by UV absorbance. Routine purity analysis, quantification in simple matrices. Cost-effective, widely available.
GC-MS Separation by gas chromatography, detection by mass spectrometry. Analysis of volatile derivatives, confirmation of identity. High separation efficiency, structural information from fragmentation.
UHPLC-MS/MS High-pressure liquid chromatography coupled with two stages of mass analysis. Quantification in complex biological samples (plasma, urine). High sensitivity, high specificity, fast analysis.

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Unambiguous structure elucidation, conformational analysis. | Provides detailed structural information, non-destructive. |

Application in Materials Science and Nanotechnology (e.g., as a component in sensor development)

The unique heterocyclic structure of this compound makes it a candidate for applications beyond biology, particularly in materials science and nanotechnology. Saturated heterocycles, including the morpholine (B109124) ring found in some bioactive compounds, are recognized for their value in both medicinal chemistry and materials science due to their specific physicochemical properties. researchgate.net

The key to its potential application lies in its functional groups. The 2-formyl group (an aldehyde) is a particularly useful reactive handle. Future research could explore:

Functionalized Polymers: The aldehyde group can be used to covalently attach the molecule to polymer backbones through reactions like reductive amination. This could create materials with specific surface properties or embedded functionalities.

Nanosensor Development: The molecule could be immobilized on the surface of nanoparticles (e.g., gold or quantum dots). If the compound binds to a specific analyte, this interaction could induce a detectable change in the nanoparticle's optical or electronic properties, forming the basis of a chemical sensor.

Novel Ligands for Metal Complexes: The nitrogen and oxygen atoms within the dibenzazepine (B1670418) core, along with the formyl oxygen, could act as coordination sites for metal ions, leading to the development of novel organometallic complexes with interesting catalytic or photophysical properties.

Integration with High-Throughput Screening for Discovery of Research Probes

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid testing of hundreds of thousands of compounds against a specific target. science.gov this compound is classified as an "organic building block," making it an ideal candidate for inclusion in compound libraries used for HTS campaigns. calpaclab.com

Future research efforts could integrate this compound into screening libraries to identify "hits" for various biological assays. A successful HTS campaign that identifies this compound as active would trigger further investigation into its mechanism of action and structure-activity relationships. The workflow for such a campaign is well-established.

Table 2: Hypothetical High-Throughput Screening Workflow

Step Description Objective
1. Assay Development Create a robust, miniaturized, and automated biological assay for a specific target (e.g., an enzyme or receptor). Ensure the assay is suitable for screening thousands of compounds reliably.
2. Library Screening Test a large library of compounds, including this compound, at a single concentration. Identify initial "hits" that show activity in the assay.
3. Hit Confirmation Re-test the initial hits to eliminate false positives. Confirm the activity of the primary hits.
4. Dose-Response Analysis Test confirmed hits at multiple concentrations to determine potency (e.g., IC₅₀ or EC₅₀). Quantify the potency of this compound if it is a confirmed hit.

| 5. Secondary Assays | Test the compound in related or orthogonal assays to assess selectivity and rule out non-specific mechanisms. | Characterize the specificity of the compound's biological activity. |

The identification of N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors serves as a prime example of how HTS can uncover novel activities for N-benzyl-containing scaffolds. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry provides powerful tools for predicting molecular properties and interactions, guiding experimental work and providing mechanistic insights. Future research on this compound would greatly benefit from the application of advanced computational modeling.

Potential modeling approaches include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's optimal 3D geometry, electronic structure, and spectroscopic properties (e.g., NMR chemical shifts), which can then be compared with experimental data for validation. researchgate.net

Molecular Docking: This technique can predict the preferred binding orientation of this compound within the active site of a protein target. It could be used to screen the compound in silico against libraries of protein structures or to understand its binding to a target identified via HTS.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound and its interaction with a target protein or a biological membrane over time. This can reveal key information about binding stability, conformational changes, and the role of solvent molecules.

These computational studies can help rationalize experimental findings, predict potential off-target effects, and guide the design of future derivatives with improved potency or selectivity.

Q & A

Q. What are the validated synthetic routes for N-Benzyl-2-formyl Desipramine, and how is purity assessed?

Methodological Answer: this compound can be synthesized via formylation of desipramine using formamide derivatives under controlled conditions. Key steps include:

  • Reagent Selection : Use of benzyl-protecting groups to stabilize intermediates during formylation, as demonstrated in analogous tricyclic compound syntheses .
  • Analytical Validation : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment, following pharmacopeial protocols for related amines (e.g., retention time comparison against reference standards) .
  • Structural Confirmation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) for verifying the formyl and benzyl substituents .

Q. Which in vitro models are suitable for evaluating the pharmacological activity of this compound?

Methodological Answer:

  • Receptor Binding Assays : Competitive radioligand binding studies (e.g., α2-adrenergic or serotonin transporters) to compare affinity with parent compounds like desipramine .
  • Functional Assays : Use of isolated tissue preparations (e.g., rat vas deferens) to assess presynaptic norepinephrine reuptake inhibition, quantified via operational models of agonism .
  • Solubility Profiling : pH-Ramp Shake-Flask method to determine pH-dependent solubility, critical for in vitro dose-response studies .

Q. How do physicochemical properties (e.g., solubility, stability) impact experimental design?

Methodological Answer:

  • Solubility : Measure using the pH-Ramp Shake-Flask method, which accounts for ionization states across physiological pH ranges (1.2–7.4). For example, desipramine analogs show 10-fold solubility differences between acidic and neutral conditions .
  • Stability : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring of degradation products .

Advanced Research Questions

Q. How can in vivo models differentiate the efficacy of this compound from desipramine in neurological disorders?

Methodological Answer:

  • Operational Model of Agonism : Compare efficacy (Em) and affinity (KA) parameters in tissues from desipramine-treated vs. control animals. Constrain KA or transducer ratio (T) to isolate treatment effects .
  • Behavioral Models : Use 5-choice serial reaction time tasks to assess cognitive effects, with ANOVA designs incorporating rearing conditions (e.g., socially isolated vs. group-housed rats) and chronic treatment timelines .
  • Dose Optimization : Apply machine learning (ML) to clinical datasets to identify covariates (e.g., CYP2D6 metabolism) influencing response variability .

Q. What computational approaches predict structure-activity relationships (SAR) for formylated desipramine analogs?

Methodological Answer:

  • ML-Driven Covariate Screening : Train ML models on simulated datasets to prioritize covariates (e.g., lipophilicity, steric parameters) affecting receptor binding. Validate with permutation importance scores .
  • Quantum Mechanics (QM) Modeling : Calculate electron density maps to assess formyl group interactions with target residues (e.g., serotonin transporter S1 pocket) .

Q. How should researchers address contradictions in preclinical vs. clinical data for this compound?

Methodological Answer:

  • Post Hoc Analysis : Stratify clinical trial data by baseline phenotypic traits (e.g., muscle compensation indices in sleep apnea models) to identify subpopulations with divergent responses .
  • Big Data Integration : Use federated learning frameworks to harmonize heterogeneous datasets (e.g., combining pharmacokinetic data from multiple DDI studies) .
  • Bias Mitigation : Apply F-tests to compare constrained vs. unconstrained models in dose-response studies, ensuring statistical rigor in parameter estimation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.